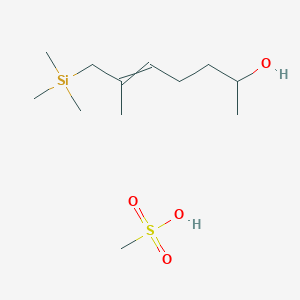
Methanesulfonic acid;6-methyl-7-trimethylsilylhept-5-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonic acid;6-methyl-7-trimethylsilylhept-5-en-2-ol is a compound that combines the properties of methanesulfonic acid and a silylated alcohol. Methanesulfonic acid is a colorless liquid with the molecular formula CH3SO3H, known for its strong acidity and high solubility in water and organic solvents . The silylated alcohol component, 6-methyl-7-trimethylsilylhept-5-en-2-ol, is a derivative of heptenol with a trimethylsilyl group, which enhances its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methanesulfonic acid is typically synthesized through the oxidation of dimethyl sulfide using oxygen from the air or chlorine . The silylated alcohol, 6-methyl-7-trimethylsilylhept-5-en-2-ol, can be prepared by reacting heptenol with trimethylsilyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of methanesulfonic acid involves the oxidation of dimethyl disulfide with nitric acid, followed by restoration using atmospheric oxygen . This method is preferred for its efficiency and high yield. The silylated alcohol is produced on a smaller scale, often in specialized chemical laboratories.
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonic acid;6-methyl-7-trimethylsilylhept-5-en-2-ol undergoes various chemical reactions, including:
Oxidation: Methanesulfonic acid can be oxidized to form methanesulfonate salts.
Reduction: The silylated alcohol can be reduced to form the corresponding alcohol without the silyl group.
Substitution: Both components can participate in substitution reactions, where the silyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids are commonly employed.
Major Products
Oxidation: Methanesulfonate salts and other sulfonic acid derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted silyl compounds.
Aplicaciones Científicas De Investigación
Methanesulfonic acid;6-methyl-7-trimethylsilylhept-5-en-2-ol has diverse applications in scientific research:
Chemistry: Used as a catalyst in esterification and alkylation reactions.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Utilized in electroplating, battery electrolytes, and metal recovery processes.
Mecanismo De Acción
The compound exerts its effects through various mechanisms:
Methanesulfonic Acid: Acts as a strong acid catalyst, facilitating protonation and subsequent reactions.
Silylated Alcohol: Enhances stability and reactivity, allowing for selective reactions and product formation.
Comparación Con Compuestos Similares
Similar Compounds
Sulfuric Acid: Another strong acid with similar catalytic properties but higher corrosivity.
Trimethylsilyl Chloride: A silylating agent used in similar reactions but without the acidic properties.
Uniqueness
Methanesulfonic acid;6-methyl-7-trimethylsilylhept-5-en-2-ol is unique due to its combination of strong acidity and silylation, providing enhanced stability and reactivity compared to other compounds .
Propiedades
Número CAS |
660823-58-5 |
|---|---|
Fórmula molecular |
C12H28O4SSi |
Peso molecular |
296.50 g/mol |
Nombre IUPAC |
methanesulfonic acid;6-methyl-7-trimethylsilylhept-5-en-2-ol |
InChI |
InChI=1S/C11H24OSi.CH4O3S/c1-10(9-13(3,4)5)7-6-8-11(2)12;1-5(2,3)4/h7,11-12H,6,8-9H2,1-5H3;1H3,(H,2,3,4) |
Clave InChI |
BSFYZYXXDQMKHY-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC=C(C)C[Si](C)(C)C)O.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



boranyl](/img/structure/B15160523.png)

![Acetic acid, 2-chloro-, hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-yl ester](/img/structure/B15160532.png)
![2-[1-(3-Hydroxypropoxy)cyclohexyl]-1-phenylpropan-1-one](/img/structure/B15160533.png)
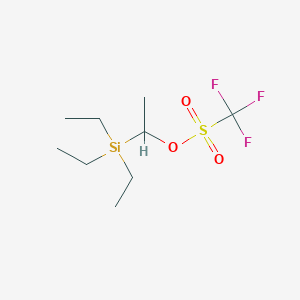
![2,3-Bis(4-methoxyphenyl)pyrazino[2,3-f][1,10]phenanthroline](/img/structure/B15160542.png)
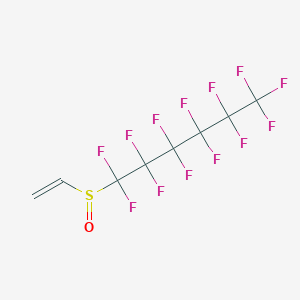
![N-[6-Amino-3-ethyl-1-(1-naphthyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]-2-(4-amino-2,3,5-trimethylphenoxy)acetamide](/img/structure/B15160552.png)
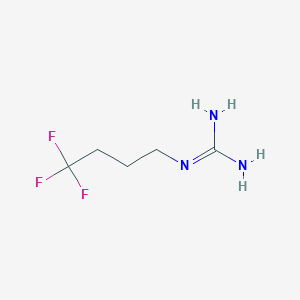
![3-{[1-(4-Chlorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B15160578.png)
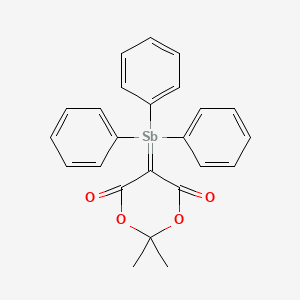
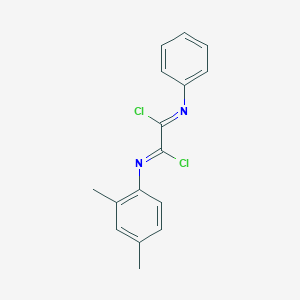
![(7R)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane](/img/structure/B15160601.png)
